molecular formula C12H7ClN2O2 B171740 3-chloro-6-nitro-9H-carbazole CAS No. 17274-73-6

3-chloro-6-nitro-9H-carbazole

Cat. No. B171740
CAS RN: 17274-73-6
M. Wt: 246.65 g/mol
InChI Key: LFMZIXWIKSDZPY-UHFFFAOYSA-N
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Description

3-chloro-6-nitro-9H-carbazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a carbazole ring system, which has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 3-chloro-6-nitro-9H-carbazole is not fully understood. However, it is believed that the compound exerts its biological activity by interfering with various cellular pathways. For instance, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-chloro-6-nitro-9H-carbazole has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, it has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-chloro-6-nitro-9H-carbazole in lab experiments is its high purity. The compound can be synthesized with a relatively high yield and purified to a high degree. Moreover, it has been found to exhibit various biological activities, making it a versatile compound for research purposes. However, one of the limitations of using 3-chloro-6-nitro-9H-carbazole is its potential toxicity. The compound has been found to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for the research on 3-chloro-6-nitro-9H-carbazole. One of the areas of interest is the development of novel derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the mechanism of action of the compound needs to be further elucidated to better understand its biological effects. Moreover, the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be explored in more detail. Lastly, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 3-chloro-6-nitro-9H-carbazole is a heterocyclic aromatic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. The compound's mechanism of action is not fully understood, but it is believed to interfere with various cellular pathways. Despite its potential toxicity, 3-chloro-6-nitro-9H-carbazole is a versatile compound for research purposes, and there are several future directions for its study.

Synthesis Methods

The synthesis of 3-chloro-6-nitro-9H-carbazole involves the reaction of 3-chlorocarbazole with nitric acid. The reaction is carried out under acidic conditions, and the product is obtained by recrystallization. The yield of the synthesis method is relatively high, and the purity of the product can be improved by further purification techniques.

Scientific Research Applications

3-chloro-6-nitro-9H-carbazole has been extensively studied for its various biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have antimicrobial activity against various bacterial and fungal strains.

properties

CAS RN

17274-73-6

Product Name

3-chloro-6-nitro-9H-carbazole

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

3-chloro-6-nitro-9H-carbazole

InChI

InChI=1S/C12H7ClN2O2/c13-7-1-3-11-9(5-7)10-6-8(15(16)17)2-4-12(10)14-11/h1-6,14H

InChI Key

LFMZIXWIKSDZPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl

synonyms

3-chloro-6-nitro-9H-carbazole

Origin of Product

United States

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